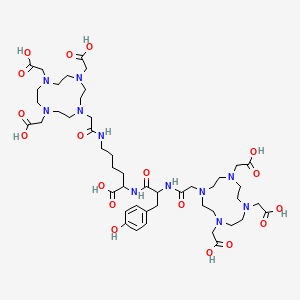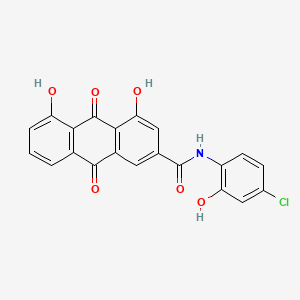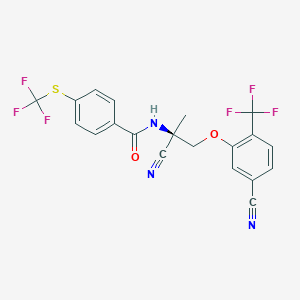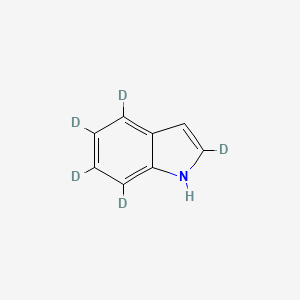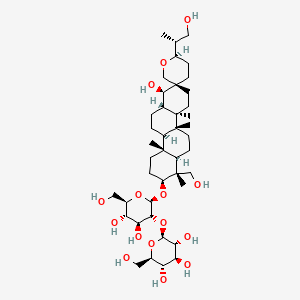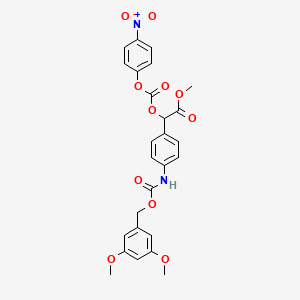
Dmba-sil-pnp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DMBA-SIL-PNP involves multiple steps, starting with the preparation of 3,5-dimethyl-benzyl alcohol (DMBA) caging moiety. This moiety undergoes 1−4/1−6 elimination upon radical hydroxylation initiated via clinically relevant doses of X-ray irradiation . The intermediate is then further processed to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is stored under recommended conditions to maintain its stability .
化学反応の分析
Types of Reactions
DMBA-SIL-PNP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
DMBA-SIL-PNP has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Applied in studies involving drug delivery systems and cellular interactions.
Medicine: Significant in cancer research for targeted drug delivery to tumor cells.
Industry: Utilized in the production of drug-linker conjugates for pharmaceutical applications
作用機序
The mechanism of action of DMBA-SIL-PNP involves the release of an active therapeutic payload upon exposure to ionizing radiation. The 3,5-dimethyl-benzyl alcohol (DMBA) caging moiety undergoes elimination upon radical hydroxylation, resulting in the localized release of the active drug. This process enhances the cytotoxicity of the drug, making it more effective in targeting cancer cells .
類似化合物との比較
Similar Compounds
7,12-Dimethylbenz[a]anthracene (DMBA): An immunosuppressor and powerful organ-specific laboratory carcinogen used in cancer research.
Monomethyl auristatin E (MMAE): A cytotoxic agent used in antibody-drug conjugates for cancer therapy.
Uniqueness
DMBA-SIL-PNP is unique due to its ability to release the active drug upon exposure to ionizing radiation, which allows for spatially localized drug delivery. This property minimizes off-target effects and enhances the therapeutic index of the drug .
特性
分子式 |
C26H24N2O11 |
|---|---|
分子量 |
540.5 g/mol |
IUPAC名 |
methyl 2-[4-[(3,5-dimethoxyphenyl)methoxycarbonylamino]phenyl]-2-(4-nitrophenoxy)carbonyloxyacetate |
InChI |
InChI=1S/C26H24N2O11/c1-34-21-12-16(13-22(14-21)35-2)15-37-25(30)27-18-6-4-17(5-7-18)23(24(29)36-3)39-26(31)38-20-10-8-19(9-11-20)28(32)33/h4-14,23H,15H2,1-3H3,(H,27,30) |
InChIキー |
ZZRDZSLWFXWULS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)COC(=O)NC2=CC=C(C=C2)C(C(=O)OC)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)
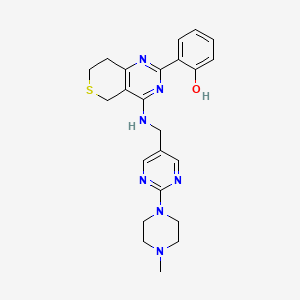
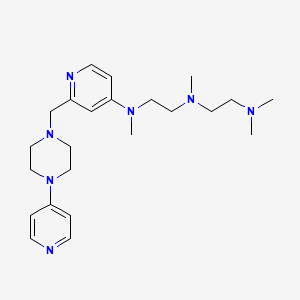
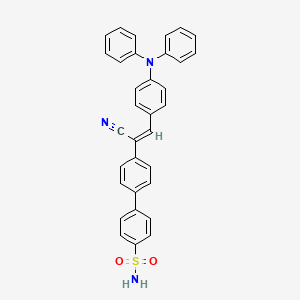
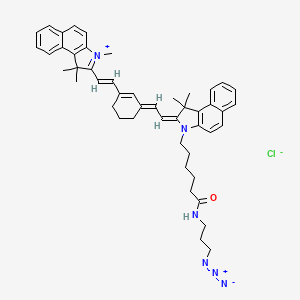
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)
